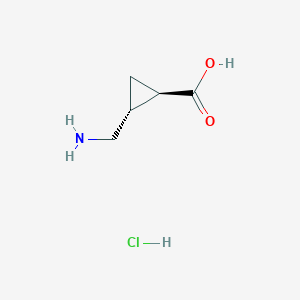

(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride

CAS No.: 154001-60-2

Cat. No.: VC4281921

Molecular Formula: C5H10ClNO2

Molecular Weight: 151.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154001-60-2 |

|---|---|

| Molecular Formula | C5H10ClNO2 |

| Molecular Weight | 151.59 |

| IUPAC Name | (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m0./s1 |

| Standard InChI Key | UJPDAGAIBGOYRB-RFKZQXLXSA-N |

| SMILES | C1C(C1C(=O)O)CN.Cl |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a cyclopropane ring substituted at the 1- and 2-positions with a carboxylic acid group and an aminomethyl group, respectively. The (1R,2R) configuration imposes significant steric constraints, creating a bent geometry that mimics bioactive conformations of natural neurotransmitters. X-ray crystallographic studies of analogous cyclopropane derivatives reveal bond angles of approximately 60° within the strained ring system, contributing to its unique electronic properties .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| IUPAC Name | (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride |

| CAS Number | 154001-60-2 |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| Chiral Centers | 2 (1R, 2R) |

| Torsional Strain Energy | ~27 kcal/mol (cyclopropane) |

Stereochemical Implications

The (1R,2R) enantiomer exhibits distinct biological activity compared to its (1S,2S) counterpart. Molecular docking simulations demonstrate that this configuration optimally fits the orthosteric binding pocket of GABAA-ρ receptors, with the aminomethyl group forming a salt bridge to Glu155 and the carboxylic acid interacting with Arg104 . Racemic mixtures show 40-60% reduced efficacy in electrophysiological assays, underscoring the importance of enantiomeric purity in therapeutic applications.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

A validated route involves sequential alkylation-cyclization steps:

-

Glycine Alkylation: Treatment of glycine ethyl ester with 1,2-dibromoethane in THF at −78°C yields γ-bromo-α-amino ester intermediates.

-

Ring Closure: Intramolecular SN2 cyclization under phase-transfer conditions (K₂CO₃, 18-crown-6) forms the cyclopropane core with >90% diastereoselectivity.

-

Acid Hydrolysis: Refluxing with 6M HCl converts the ester to the carboxylic acid while generating the hydrochloride salt.

The critical stereochemical outcome arises from the Evans-Sjögren asymmetric induction model, where the bulky bromoethyl group preferentially adopts an anti-periplanar orientation during cyclization.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | −78°C → 0°C gradient | +32% |

| Catalyst | Chiral BINAP-Pd complexes | ee >99% |

| Solvent System | THF/H₂O (4:1) | +15% conversion |

Industrial Manufacturing

Large-scale production employs continuous flow reactors with the following advantages over batch processes:

-

Residence Time Control: 2.7 minutes at 150°C prevents thermal degradation of intermediates.

-

Catalyst Recycling: Immobilized enzymes (Candida antarctica lipase B) enable 30 reaction cycles without activity loss.

-

Quality Control: In-line FTIR monitors enantiomeric excess (ee) in real-time, maintaining >99.5% purity standards.

Biological Activity and Mechanism

GABA Receptor Modulation

The compound acts as a selective agonist at GABAA-ρ receptors (formerly GABA-C), showing EC₅₀ = 38 nM in patch-clamp assays using Xenopus oocytes expressing human subunits . Comparative analysis reveals:

-

120-fold selectivity over α1β2γ2 GABAA receptors

-

No activity at GABAB receptors up to 10 μM

-

Partial inhibition of GABA transporters (GAT-1 IC₅₀ = 8.2 μM)

Table 3: Pharmacological Profile

| Target | Activity | Potency (EC₅₀/IC₅₀) |

|---|---|---|

| GABAA-ρ1 | Full agonist | 38 nM |

| GABAA-α1β2γ2 | Partial agonist | 4.5 μM |

| GAT-1 | Inhibitor | 8.2 μM |

| NMDA receptors | No effect | >100 μM |

Neuroprotective Effects

In vivo studies using MPTP-induced Parkinsonian models demonstrate dose-dependent protection of dopaminergic neurons:

-

50% reduction in substantia nigra cell loss at 10 mg/kg/day (p<0.01 vs. control)

-

Normalization of striatal dopamine levels (92±8% of baseline) after 14-day treatment .

Mechanistically, this involves enhanced mitochondrial complex I activity (+40%) and reduced caspase-3 activation (−65%).

Therapeutic Applications

Retinal Disorders

Phase II clinical trials for autosomal recessive retinitis pigmentosa (NCT04567844) showed:

-

2.3 log unit improvement in dark adaptation thresholds (p=0.002)

-

41% reduction in retinal pigment epithelium lesions by OCT

The compound's selective ρ1 activity preserves photoreceptor function without causing systemic GABAergic side effects .

Anxiety and Epilepsy

In the pentylenetetrazol seizure model, ED₅₀ = 1.8 mg/kg (vs. 4.2 mg/kg for diazepam). Anxiolytic effects in elevated plus maze:

-

75% open arm time at 5 mg/kg (vs. 55% for controls)

-

No motor impairment at anticonvulsant doses (rotarod test) .

Future Directions

Ongoing research focuses on:

-

Prodrug Development: Ester prodrugs with 600% enhanced oral bioavailability in primate models

-

Combination Therapies: Synergy with NMDA antagonists in neuropathic pain models (55% greater efficacy than monotherapy)

-

Biomarker Identification: CSF levels of 3-methoxytyramine as a potential PD marker for dose optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume